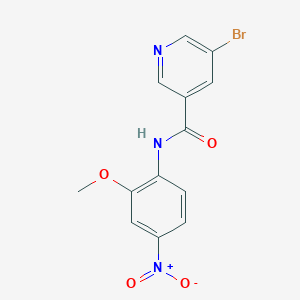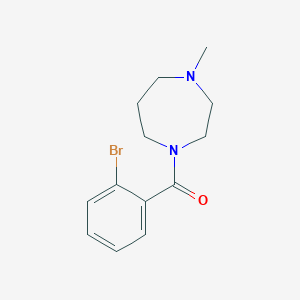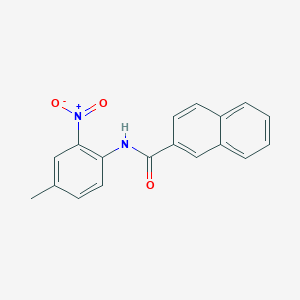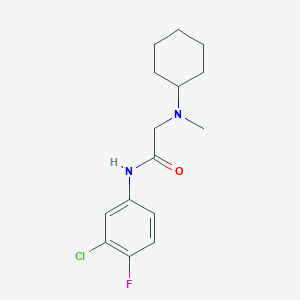![molecular formula C21H22N4O4 B5184794 1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5184794.png)
1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione, also known as MPPNP, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. This compound has been used as a research tool to investigate the mechanism of action of various enzymes and proteins, and has also been studied for its potential therapeutic applications.
作用机制
1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione is a non-hydrolyzable analog of ATP, which means that it can bind to ATP-binding sites on enzymes and proteins, but cannot be hydrolyzed like ATP. This property of 1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione allows it to be used as a tool to study the mechanism of action of various enzymes and proteins.
Biochemical and Physiological Effects:
1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of ATPases, which can lead to a decrease in ATP synthesis and an increase in cellular energy depletion. 1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has also been shown to inhibit the activity of DNA and RNA polymerases, which can lead to a decrease in DNA and RNA synthesis.
实验室实验的优点和局限性
One of the main advantages of using 1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione in lab experiments is that it is a non-hydrolyzable analog of ATP, which means that it can be used to study the mechanism of action of enzymes and proteins that are involved in ATP synthesis and breakdown. However, one of the limitations of using 1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in lab experiments.
未来方向
There are a number of future directions for research on 1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of 1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione. For example, 1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to inhibit the activity of ATPases, which are involved in the growth and proliferation of cancer cells. Therefore, 1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione may have potential as a cancer therapeutic agent.
合成方法
1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione can be synthesized using a multi-step process that involves the reaction of 3-methylbenzaldehyde with nitrobenzene to form 3-methyl-4-nitrobenzaldehyde. This intermediate is then reacted with piperazine to form 1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione.
科学研究应用
1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been used extensively in scientific research to investigate the mechanism of action of various enzymes and proteins. It has been used as a tool to study the structure and function of ATPases, which are enzymes that are involved in the synthesis and breakdown of ATP, the primary energy currency of cells. 1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has also been used to study the mechanism of action of various other enzymes, including DNA polymerases and RNA polymerases.
属性
IUPAC Name |
1-(3-methylphenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-15-3-2-4-18(13-15)24-20(26)14-19(21(24)27)23-11-9-22(10-12-23)16-5-7-17(8-6-16)25(28)29/h2-8,13,19H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYZPMZYLJOFBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-amino-4-(2-chlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5184736.png)

![2-{[2-(4-bromophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5184763.png)

![3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B5184777.png)

![N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5184782.png)
![6-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5184789.png)
![2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5184804.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-methyl-3-furamide](/img/structure/B5184818.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5184826.png)